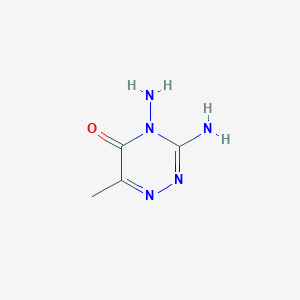

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

WAY-637193 es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por sus interacciones específicas a nivel molecular, lo que lo convierte en objeto de estudio en química, biología y medicina.

Análisis De Reacciones Químicas

WAY-637193 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes para la reducción incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antibacterial Properties

Research has indicated that derivatives of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one exhibit significant antibacterial activity. For instance, a patent (US7622469B2) describes the use of triazine derivatives as active ingredients in antibacterial agents. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with metabolic pathways essential for survival .

1.2 Anticancer Activity

Studies have shown that compounds related to this compound can induce apoptosis in cancer cells. The triazine ring structure is thought to play a crucial role in binding to DNA and disrupting cellular processes .

Agricultural Applications

2.1 Herbicides

The compound has been explored for its potential as a herbicide due to its ability to inhibit specific enzymes involved in plant metabolism. Research indicates that triazine derivatives can effectively control weed populations without adversely affecting crop yield .

2.2 Fertilizers

The nitrogen-rich nature of this compound makes it a candidate for use in fertilizers. Its application can enhance soil nutrient content and promote plant growth .

Material Science Applications

3.1 Energetic Materials

Recent studies have focused on the synthesis of nitrogen-rich energetic salts derived from this compound. These materials exhibit high thermal stability and energy output, making them suitable for applications in explosives and propellants .

3.2 Polymers and Composites

The incorporation of triazine derivatives into polymer matrices has been investigated to improve mechanical properties and thermal stability. These composites show promise for use in aerospace and automotive industries due to their lightweight and durable characteristics .

Case Studies

Mecanismo De Acción

El mecanismo de acción de WAY-637193 involucra su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a ciertos receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas pueden variar según el contexto de su uso.

Comparación Con Compuestos Similares

WAY-637193 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:

WAY-151693: Conocido por sus interacciones con la colagenasa 3 y sus posibles efectos terapéuticos.

Aspirina (ácido acetilsalicílico): Conocido por sus efectos antiinflamatorios y antipiréticos.

Métodos De Preparación

La preparación de WAY-637193 involucra varias rutas sintéticas y condiciones de reacción. Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis generalmente implica el uso de reactivos y catalizadores específicos bajo condiciones controladas. La ruta sintética exacta puede variar según la pureza y el rendimiento deseados del compuesto.

Actividad Biológica

3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS 52553-11-4) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula : CHNO

- Molecular Weight : 141.134 g/mol

- Hydrogen Acceptors : 6

- Hydrogen Donors : 2

- Aromatic Rings : 1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown potential as an anticancer agent through various mechanisms.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

Antitumor Activity

A study investigating the cytotoxic effects of triazine derivatives found that compounds similar to this compound displayed notable activity against non-small cell lung cancer (NSCLC) cell lines. The IC values for these compounds ranged from 12 nM to 54 nM, indicating potent antitumor properties compared to established drugs like gefitinib .

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound ID | Cell Line | IC (nM) | Reference Drug |

|---|---|---|---|

| Compound A | H1299 | 12.5 | Gefitinib |

| Compound B | H1299 | 13.68 | Gefitinib |

| Compound C | H1299 | 40 | Gefitinib |

The biological activity of this compound is hypothesized to involve:

- Hydrophobic Interactions : The compound's structure allows for effective binding to target proteins via hydrophobic interactions.

- Hydrogen Bond Formation : Key amino acids in the target enzymes may form hydrogen bonds with the triazine moiety, enhancing binding affinity and specificity .

Enzyme Inhibition Studies

In addition to its antitumor effects, research has indicated that triazine derivatives can inhibit various enzymes involved in tumor progression and survival pathways. The specific inhibitory activity of this compound is still under investigation but is believed to be related to its structural properties that facilitate interaction with enzyme active sites.

Case Studies

Several studies have explored the biological implications of triazine derivatives:

- Cytotoxicity Against NSCLC : A comprehensive study evaluated the cytotoxicity of various synthesized triazines against H1299 cells. The results demonstrated that modifications in the triazine structure could significantly enhance anticancer activity.

- Selectivity for Kinases : Research on related compounds has shown selectivity for tyrosine kinases (TKs), suggesting that structural modifications could lead to enhanced therapeutic profiles against resistant cancer types .

Propiedades

IUPAC Name |

3,4-diamino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAPQXIGBLZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364828 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52553-11-4 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.